2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride

Catalog No.
S15673059
CAS No.
M.F
C9H16Cl2N2
M. Wt
223.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride

Product Name

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanamine;dihydrochloride

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

InChI

InChI=1S/C9H14N2.2ClH/c1-2-8-3-4-9(5-6-10)11-7-8;;/h3-4,7H,2,5-6,10H2,1H3;2*1H

InChI Key

HAOVBQSSPDRMDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCN.Cl.Cl

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes an ethyl group attached to a pyridine ring. The compound's molecular formula is C11H16Cl2N, and it features a pyridine moiety that contributes to its potential biological activities. The presence of the dihydrochloride indicates that it exists in a salt form, which can influence its solubility and stability in various environments.

Typical of amines and pyridine derivatives:

  • Acylation Reactions: The amine group can undergo acylation with various acyl chlorides to form amides.
  • Alkylation Reactions: It can react with alkyl halides to form N-alkyl derivatives, which may enhance its biological activity.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.

The specific reaction conditions and reagents can significantly affect the outcome and yield of these reactions.

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride has garnered interest in biological research due to its potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many pyridine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Some studies suggest that compounds containing pyridine rings may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects: Pyridine-based compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases.

The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride typically involves the following steps:

  • Formation of the Pyridine Ring: Starting materials such as 2-acetylpyridine can be reacted with ethylamine in the presence of a suitable catalyst to form the ethylpyridine derivative.
  • Reduction: If necessary, reduction reactions can convert any ketone or aldehyde functionalities to amines.
  • Salt Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

These methods may vary based on specific laboratory practices and desired purity levels.

The applications of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride span several fields:

  • Pharmaceutical Industry: It may serve as an intermediate in synthesizing pharmaceutical agents with antimicrobial or anticancer properties.
  • Chemical Research: The compound can be utilized as a reagent in organic synthesis for developing new chemical entities.
  • Agricultural Chemicals: Its potential biological activity makes it suitable for developing agrochemicals aimed at pest control.

Interaction studies involving 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride focus on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition: Research may explore how this compound inhibits specific enzymes involved in disease pathways, potentially leading to therapeutic applications.
  • Receptor Binding Studies: Investigations into how well this compound binds to various receptors can provide insights into its pharmacodynamics and therapeutic potential.

Understanding these interactions is crucial for evaluating its efficacy as a drug candidate.

Several compounds share structural similarities with 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride. Here are some noteworthy examples:

Compound NameStructure CharacteristicsUnique Aspects
4-Amino-2-methylquinolineContains an amino group on a quinoline ringKnown for its antimalarial properties
3-PyridinemethanolFeatures a hydroxymethyl group on a pyridineExhibits neuroprotective effects
Ethyl 4-pyridinemethylcarbamateIncludes an ethyl group and carbamate functionalityUsed as an insecticide

These compounds highlight the diversity within pyridine derivatives while underscoring the unique characteristics of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride, particularly its potential applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

222.0690539 g/mol

Monoisotopic Mass

222.0690539 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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